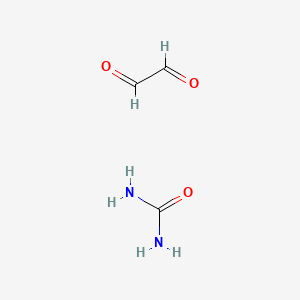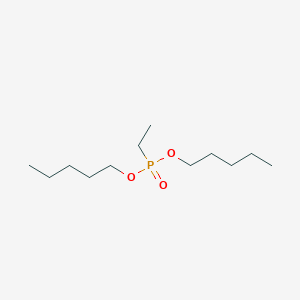
Dipentyl ethylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipentyl ethylphosphonate is an organophosphorus compound with the molecular formula C12H27O3P. It is also known as phosphonic acid, P-ethyl-, dipentyl ester. This compound is part of the broader class of phosphonates, which are characterized by the presence of a phosphorus atom bonded to an oxygen atom and two alkyl or aryl groups. Phosphonates are widely studied due to their diverse applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Dipentyl ethylphosphonate can be synthesized through several methods. One common synthetic route involves the reaction of ethylphosphonic acid with pentanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization . Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs .
Analyse Des Réactions Chimiques
Dipentyl ethylphosphonate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Oxidation: The compound can be oxidized to form phosphonic acid derivatives, depending on the oxidizing agent used.
Substitution: This compound can undergo substitution reactions with various nucleophiles, leading to the formation of different phosphonate esters.
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of dipentyl ethylphosphonate involves its interaction with various molecular targets. In biological systems, phosphonates can inhibit enzymes by mimicking the natural substrates of these enzymes. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the desired therapeutic effects . The specific molecular targets and pathways involved depend on the particular application of the compound.
Comparaison Avec Des Composés Similaires
Dipentyl ethylphosphonate can be compared with other similar compounds, such as diethyl ethylphosphonate and diphenyl ethylphosphonate.
Diethyl ethylphosphonate: This compound has two ethyl groups attached to the phosphorus atom, making it less bulky than this compound.
Diphenyl ethylphosphonate: This compound has two phenyl groups attached to the phosphorus atom, making it more aromatic and potentially more stable than this compound.
This compound is unique due to its specific alkyl groups, which can influence its reactivity and applications in various fields.
Propriétés
Numéro CAS |
6163-82-2 |
|---|---|
Formule moléculaire |
C12H27O3P |
Poids moléculaire |
250.31 g/mol |
Nom IUPAC |
1-[ethyl(pentoxy)phosphoryl]oxypentane |
InChI |
InChI=1S/C12H27O3P/c1-4-7-9-11-14-16(13,6-3)15-12-10-8-5-2/h4-12H2,1-3H3 |
Clé InChI |
GBVHWYXKZQLQEI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOP(=O)(CC)OCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14153592.png)
![3-Chloro-4-[(2-chloro-6-nitrophenyl)methoxy]-5-methoxybenzaldehyde](/img/structure/B14153600.png)
![4-Hydroxy-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B14153609.png)
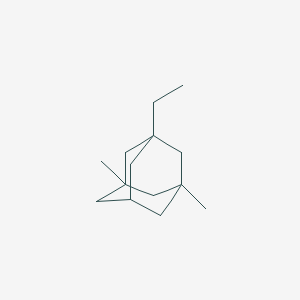

![N-[1-(2-methylpropyl)-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]propanamide](/img/structure/B14153632.png)

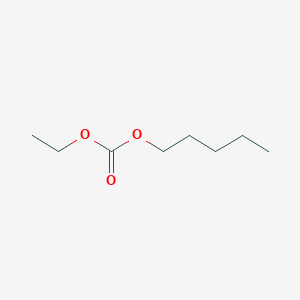
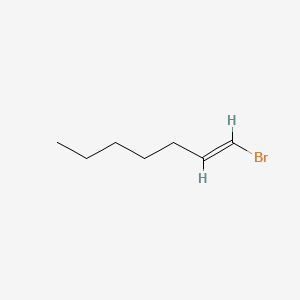
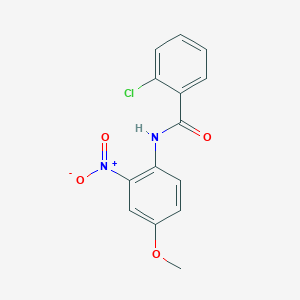
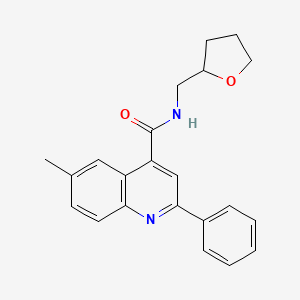
![6-bromo-2-[(E)-3-phenylprop-2-enyl]sulfanyl-1H-imidazo[4,5-b]pyridine](/img/structure/B14153663.png)
![(R)-4,4'-([1,1'-binaphthalene]-2,2'-diylbis(oxy))dibutyric acid](/img/structure/B14153669.png)
